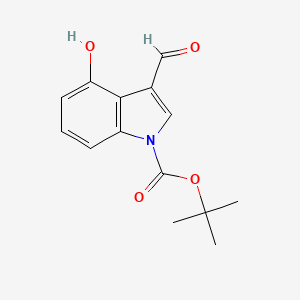

1-Boc-3-甲酰基-4-羟基吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-Boc-3-Formyl-4-hydroxyindole involves several steps that can be derived from the synthesis of related compounds. For instance, the synthesis of 1-borylisoindoles as described in one study involves a palladium-catalyzed reaction of isoindolines with pinacolborane through sequential dehydrogenation and C-H borylation . Although this does not directly describe the synthesis of 1-Boc-3-Formyl-4-hydroxyindole, the methodology could potentially be adapted for its synthesis by modifying the substituents on the isoindoline precursor.

Another relevant synthesis approach is the catalytic hydrogenation of 4-benzyloxyindoles, which does not stop at the hydroxyindole stage but continues to form 4,5,6,7-tetrahydro-4-ox-indoles . This indicates that careful control of reaction conditions is necessary to obtain the desired hydroxyindole product. Additionally, the study mentions the formylation of esters of 4-benzyloxy-indole-2-carboxylic acid with POCl3/dimethylformamide, which could be a viable method for introducing the formyl group at the appropriate position on the indole ring .

Molecular Structure Analysis

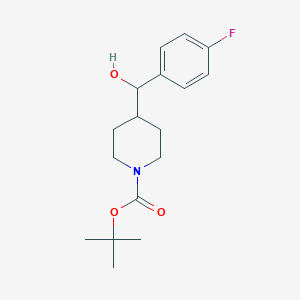

The molecular structure of 1-Boc-3-Formyl-4-hydroxyindole is characterized by the presence of a formyl group at the 3-position and a hydroxy group at the 4-position of the indole ring. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which would be attached to the nitrogen of the indole ring. The studies provided do not directly analyze the molecular structure of 1-Boc-3-Formyl-4-hydroxyindole, but they do provide insights into the reactivity and structural features of similar indole derivatives .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the palladium-catalyzed dehydrogenation and C-H borylation of isoindolines to form borylated isoindoles suggest that the indole ring can undergo functionalization at various positions. The formylation reactions and the behavior of hydroxyindoles under different conditions provide further evidence of the reactivity of the indole ring, particularly in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-Formyl-4-hydroxyindole would be influenced by its functional groups. The hydroxy group would contribute to hydrogen bonding and polarity, while the formyl group would make the compound more reactive in nucleophilic addition reactions. The Boc group would increase the steric bulk and protect the amine from unwanted reactions. The provided papers do not directly discuss the properties of 1-Boc-3-Formyl-4-hydroxyindole, but they do mention properties of related compounds, such as the oxidation of hydroxyindole to quinone and subsequent reduction to dihydroxyindole , which suggests sensitivity to redox conditions.

科学研究应用

生物活性化合物合成

1-Boc-3-甲酰基-4-羟基吲哚是合成多种生物活性分子的关键中间体。例如,它已被用于通过分子内炔醇-呋喃 Diels-Alder 环加成反应开发 5-羟基吲哚,突出了其在构建具有潜在生物活性的复杂分子中的作用 (Laporte, Hong, Xu, & Wipf, 2013)。此外,已经开发了 3-羟基氧吲哚/3-氨基氧吲哚与原位生成的 N-Boc 保护的亚胺的器官催化不对称曼尼希反应来合成邻位氧吲哚-二胺/氨基醇,展示了该化合物以高收率和选择性创建立体化学复杂结构的多功能性 (Shan 等人,2016)。

催化转化

该化合物在催化转化中至关重要,特别是在 3-芳基-3-羟基氧吲哚的合成中。已经描述了一种使用铑 (I)/三苯基亚磷酸酯催化剂将芳基和烯基硼酸催化 1,2-加成到靛红素中的通用方法,该方法允许以高收率创建各种 3-芳基-3-羟基氧吲哚结构单元。这展示了该化合物在促进多种催化合成策略中的作用 (Toullec 等人,2006)。

材料科学应用

在材料科学领域,已经探索了 1-Boc-3-甲酰基-4-羟基吲哚衍生物的独特特性及其潜在应用。例如,6-羟基吲哚基 BODIPY 衍生物的选择性去质子化,由与 Zn2+ 结合触发,打开近红外荧光,具有高选择性。这说明了该化合物在开发灵敏且选择性的生物成像工具中的用途 (Cao 等人,2012)。

安全和危害

The safety data sheet for a similar compound, 4-Hydroxyindole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

未来方向

Indole derivatives, including 1-Boc-3-Formyl-4-hydroxyindole, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research will likely focus on developing simple and efficient synthetic routes to obtain these compounds, given their therapeutic interest .

作用机制

Target of Action

It is known that indole derivatives, such as 1-boc-3-formyl-4-hydroxyindole, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to exhibit various biologically vital properties . They show high-affinity binding to many receptors, which suggests that they may interact with their targets to induce changes .

Biochemical Pathways

It is known that indole and its derivatives can be converted into several halogenated and oxygenated compounds that have promising bioactivity . These compounds can be used as natural colorants or have therapeutic potential to treat human diseases .

Result of Action

Indole derivatives are known to exhibit antitumor, antibacterial, antiviral, and antifungal activities . This suggests that 1-Boc-3-Formyl-4-hydroxyindole may have similar effects.

Action Environment

It is known that the suzuki–miyaura coupling reaction, which is used in the synthesis of boron reagents like 1-boc-3-formyl-4-hydroxyindole, is exceptionally mild and functional group tolerant . This suggests that the reaction conditions may have an impact on the action of 1-Boc-3-Formyl-4-hydroxyindole.

属性

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Formyl-4-hydroxyindole | |

CAS RN |

404888-00-2 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)